1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the inhibition of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which is responsible for the degradation of cGMP. By inhibiting 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, the levels of cGMP in the body are increased, leading to vasodilation and increased blood flow. This mechanism is responsible for the therapeutic effects of the compound in the treatment of erectile dysfunction and other conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile are primarily related to its inhibitory effect on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. By increasing the levels of cGMP, the compound promotes vasodilation and increased blood flow, which can have a range of beneficial effects on various tissues and organs. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile for lab experiments include its high potency and selectivity for 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Direcciones Futuras
There are several potential future directions for research on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. One area of interest is the development of new therapeutic applications for the compound, such as in the treatment of neurological disorders or cardiovascular disease. Another potential direction is the investigation of the compound's mechanisms of action at the molecular level, which could provide insights into the regulation of cGMP signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the reaction of 1-benzylpiperazine-2-carbonitrile with propyl azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of the product is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which makes it a promising candidate for the treatment of erectile dysfunction. It has also been investigated for its potential use in the treatment of other conditions, such as pulmonary hypertension, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
1-benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-2-8-24-17(19-20-21-24)14-22-9-10-23(16(11-18)13-22)12-15-6-4-3-5-7-15/h3-7,16H,2,8-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNEFLENCBFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2CCN(C(C2)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.